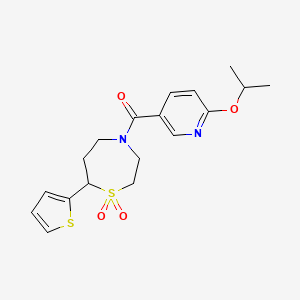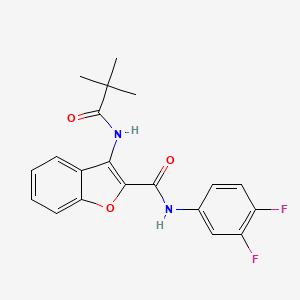
N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules or readily available starting materials .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like molecular weight, solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Synthesis and Structural Characterization : The synthesis of similar compounds like N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves processes like amidation of carboxylic acid and esterification of phenolic hydroxy groups. These compounds have been analyzed using single-crystal X-ray diffraction, revealing insights into their molecular structure and stability, as demonstrated in compounds synthesized from diflunisal (Zhong et al., 2010).
Biological Activity
- Potential in Cancer Research : Certain N-carboxamide derivatives have shown cytotoxic effects on specific cancer cell lines, such as the MDA-MB-435-S-F breast cancer cell line. This indicates the potential application of this compound in cancer research (Kelly et al., 2007).
Fluorescence Sensing
- Fluorescence "Turn-On" Sensing : Compounds with a similar structure to this compound have been utilized in fluorescence enhancement upon binding to carboxylate anions. This application can be critical in chemical sensing and molecular recognition technologies (Kim & Ahn, 2008).
Polymer Chemistry
- Polymer Synthesis and Properties : In the field of polymer chemistry, such compounds contribute to the synthesis of aromatic polyamides and influence the properties like solubility and thermal stability of the polymers. This aspect can be crucial for developing new materials with specific characteristics (Hsiao & Yu, 1996).
Antipathogenic Activity
- Antimicrobial and Antipathogenic Applications : Certain carboxamide derivatives exhibit significant antipathogenic activity, particularly against bacteria known for their ability to grow in biofilms. This suggests a potential application in developing antimicrobial agents (Limban et al., 2011).
Drug Synthesis
- Role in Drug Synthesis and Modification : The structure of this compound is relevant in the synthesis of various drugs. For instance, its analogues have been synthesized and evaluated as inhibitors for specific enzymes, suggesting its importance in medicinal chemistry (Patel et al., 2014).
Spectroscopic Analysis
- Spectroscopic Applications : Similar carboxamides have been studied for their absorption and fluorescence spectra in various solvents, indicating their potential use in spectroscopic analysis and molecular studies (Patil et al., 2011).
Catalysts in Chemical Reactions
- Use in Kinetic Resolution : In the field of organic synthesis, carboxamides including this compound can be used as catalysts in the kinetic resolution of racemic compounds. This application is valuable for producing optically active carboxylic esters (Shiina et al., 2010).
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-13(21)14(22)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSCZQKBBABIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

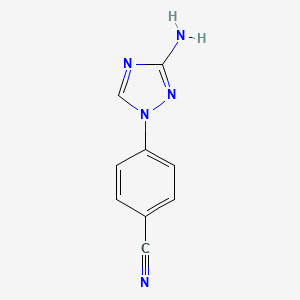


![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2851408.png)
![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)

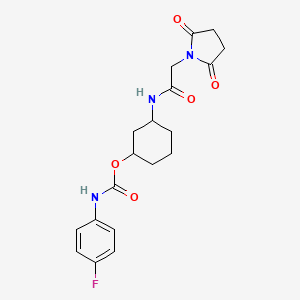
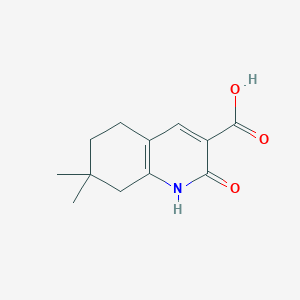

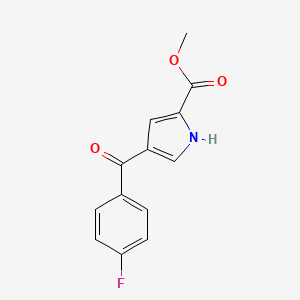
![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)
